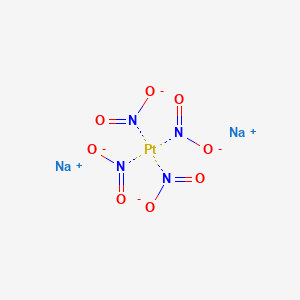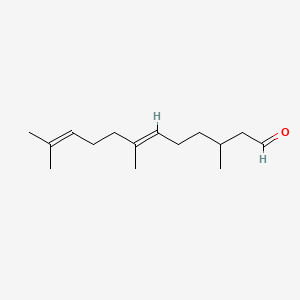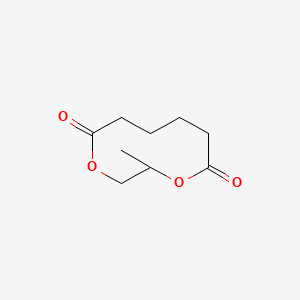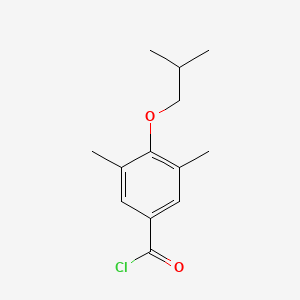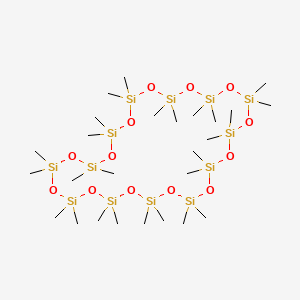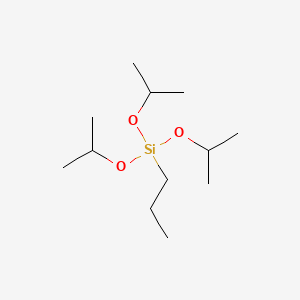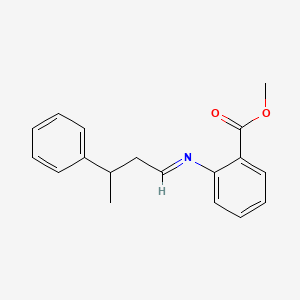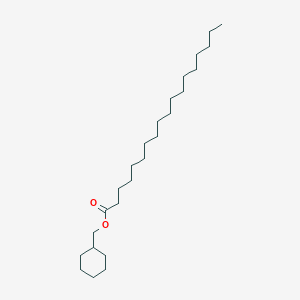
Methylcyclohexyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclohexyl stearate is an ester compound formed from the reaction between methylcyclohexanol and stearic acid. It is commonly used in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and emollient. This compound is known for its stability and low volatility, making it suitable for use in cosmetics, personal care products, and other formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylcyclohexyl stearate can be synthesized through the esterification of methylcyclohexanol with stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred and heated to maintain the desired temperature. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclohexyl stearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce methylcyclohexanol and stearic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Methylcyclohexanol and stearic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Methylcyclohexanol and stearic acid.
Applications De Recherche Scientifique
Methylcyclohexyl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Incorporated into cosmetics, personal care products, and lubricants due to its emollient properties.
Mécanisme D'action
The mechanism of action of methylcyclohexyl stearate primarily involves its interaction with lipid membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and bioavailability.
Comparaison Avec Des Composés Similaires
Methylcyclohexyl stearate can be compared with other similar ester compounds, such as:
Methyl stearate: Similar in structure but lacks the cyclohexyl group, making it less stable and less effective as an emollient.
Ethyl stearate: Contains an ethyl group instead of a methylcyclohexyl group, resulting in different physical and chemical properties.
Butyl stearate: Has a butyl group, which affects its solubility and application in different formulations.
This compound stands out due to its unique combination of stability, low volatility, and emollient properties, making it a valuable compound in various industrial and scientific applications.
Propriétés
Numéro CAS |
71750-44-2 |
|---|---|
Formule moléculaire |
C25H48O2 |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
cyclohexylmethyl octadecanoate |
InChI |
InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3 |
Clé InChI |
AJZARCDGAYBFQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)

